

In-Depth Structural Analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl 4-chloropyridine-2,6-dicarboxylate*

Cat. No.: *B104368*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of **diethyl 4-chloropyridine-2,6-dicarboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. This document outlines its synthesis, purification, and comprehensive spectroscopic characterization.

Core Molecular Structure and Properties

Diethyl 4-chloropyridine-2,6-dicarboxylate (CAS No. 53389-01-8) is a pyridine derivative characterized by a chlorine atom at the 4-position and two ethyl ester groups at the 2- and 6-positions. Its molecular formula is $C_{11}H_{12}ClNO_4$, and it has a molecular weight of 257.67 g/mol. This compound serves as a versatile building block in medicinal chemistry, particularly in the development of luminescent lanthanide complexes and as a metal-chelating inhibitor of enzymes like fructose 1,6-bisphosphate (FBP) aldolase, which is a target in infectious bacteria and fungi.^[1]

Table 1: Physicochemical Properties of **Diethyl 4-chloropyridine-2,6-dicarboxylate**

Property	Value
CAS Number	53389-01-8
Molecular Formula	C ₁₁ H ₁₂ ClNO ₄
Molecular Weight	257.67 g/mol
IUPAC Name	diethyl 4-chloro-2,6-pyridinedicarboxylate

Synthesis and Experimental Protocols

A viable synthetic route to **diethyl 4-chloropyridine-2,6-dicarboxylate** involves the esterification of 4-chloropyridine-2,6-dicarbonyl dichloride.[\[1\]](#)

Experimental Protocol: Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate[1]

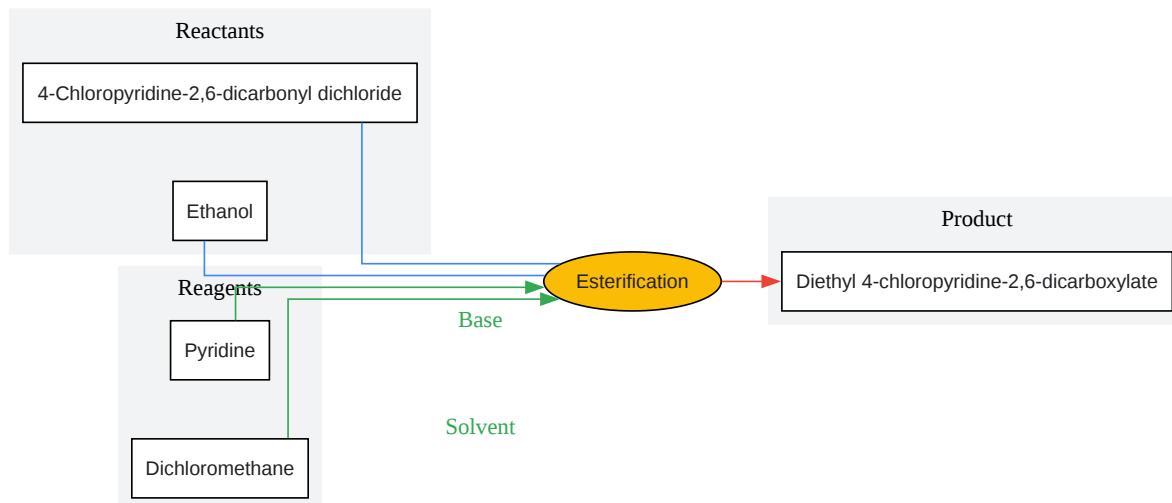
- Reaction Setup: Crude 4-chloropyridine-2,6-dicarbonyl dichloride is dissolved in dichloromethane in a reaction vessel equipped with a magnetic stirrer. The vessel is cooled in an ice bath.
- Addition of Reagents: A mixture of pyridine and ethanol is slowly added to the cooled solution.
- Reaction: The reaction mixture is stirred in the ice bath for 5 minutes, after which the ice bath is removed. The reaction is then allowed to proceed at room temperature with continuous stirring for 5 hours.
- Workup: Upon completion of the reaction, the volatile solvent is removed by distillation under reduced pressure.
- Purification: The crude product is purified by silica gel flash column chromatography using a solvent system of ethyl acetate-hexane (initially 1:4, then adjusted to 1:3) as the eluent.
- Product Isolation: The fractions containing the pure product are combined and concentrated under reduced pressure to yield **diethyl 4-chloropyridine-2,6-dicarboxylate** as a solid.

Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized **diethyl 4-chloropyridine-2,6-dicarboxylate**.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.


Table 2: ¹H NMR Spectroscopic Data for **Diethyl 4-chloropyridine-2,6-dicarboxylate**[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1.36	triplet	6H	-CH ₃ (ester)
4.40	quartet	4H	-CH ₂ - (ester)
8.31	singlet	2H	Pyridine-H

Solvent: DMSO-d₆

Synthesis Pathway Diagram

The synthesis of **diethyl 4-chloropyridine-2,6-dicarboxylate** from its acid chloride precursor is a fundamental esterification reaction.

[Click to download full resolution via product page](#)

Caption: Synthesis of **diethyl 4-chloropyridine-2,6-dicarboxylate**.

Note: While ^{13}C NMR, IR, and Mass Spectrometry data are crucial for a complete structural analysis, experimentally verified spectra for **diethyl 4-chloropyridine-2,6-dicarboxylate** are not readily available in the public domain. The data presented here is based on the available literature. Researchers are advised to acquire and interpret these additional spectra for comprehensive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIETHYL 4-CHLORO-2,6-PYRIDINEDICARBOXYLATE | 53389-01-8 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Structural Analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104368#diethyl-4-chloropyridine-2-6-dicarboxylate-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com